Product packaging for 7-Amino-1,8-naphthyridine-2-carbaldehyde(Cat. No.:)

7-Amino-1,8-naphthyridine-2-carbaldehyde

Cat. No.: B11916171
M. Wt: 173.17 g/mol
InChI Key: QBIZUABIWCOSBM-UHFFFAOYSA-N
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Description

7-Amino-1,8-naphthyridine-2-carbaldehyde is a high-purity chemical intermediate designed for advanced organic synthesis and drug discovery projects. As a member of the 1,8-naphthyridine family, this compound provides a multifunctional scaffold for constructing novel molecules with potential biological activity. The 1,8-naphthyridine core is a privileged structure in medicinal chemistry, known for its diverse pharmacological properties . The presence of both an amino and an aldehyde functional group on the naphthyridine ring makes this compound an exceptionally versatile building block. The aldehyde group is amenable to condensation reactions, such as the formation of Schiff bases, or can serve as a precursor for other functional groups like hydroxymethyl . Simultaneously, the amino group can be acylated or utilized in nucleophilic substitution reactions, allowing for the creation of a wide array of disubstituted derivatives targeted for specific research applications . Researchers value 1,8-naphthyridine derivatives for their broad spectrum of investigated biological activities, which include antibacterial, anticancer, anti-inflammatory, and anti-HIV effects . These compounds are also explored as important binding units in the design of synthetic receptors . This compound is supplied for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3O B11916171 7-Amino-1,8-naphthyridine-2-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

7-amino-1,8-naphthyridine-2-carbaldehyde

InChI

InChI=1S/C9H7N3O/c10-8-4-2-6-1-3-7(5-13)11-9(6)12-8/h1-5H,(H2,10,11,12)

InChI Key

QBIZUABIWCOSBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=CC(=N2)N)C=O

Origin of Product

United States

Chemical Reactivity and Derivatization of Amino Naphthyridine Carbaldehyde Frameworks

Reactions Involving the Carbaldehyde Moiety

The aldehyde group at the C2 position of the 7-amino-1,8-naphthyridine scaffold is a key site for synthetic modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Schiff Base Formation and Imine Chemistry

The reaction of the carbaldehyde group with primary amines readily forms Schiff bases, also known as imines. ispub.comscience.gov This condensation reaction is fundamental in organic synthesis and has been utilized to create a variety of 1,8-naphthyridine (B1210474) derivatives. ispub.com The formation of the azomethine group (-C=N-) extends the conjugated system of the naphthyridine ring and provides a new site for further chemical reactions. fud.edu.ng For instance, Schiff bases derived from 2-hydroxy-naphthaldehyde and various amines have been extensively studied. fud.edu.ngresearchgate.net The resulting imine can exist in equilibrium with its enol tautomer, a property that can be influenced by the solvent and the nature of the substituents. researchgate.net

The general reaction for Schiff base formation is as follows:

R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

This equilibrium can be shifted towards the product by removing water from the reaction mixture. The stability and reactivity of the resulting Schiff base are influenced by the electronic and steric properties of both the aldehyde and the amine.

Reduction to Hydroxymethyl Derivatives (e.g., using NaBH₄)

The carbaldehyde group can be selectively reduced to a primary alcohol, yielding a hydroxymethyl derivative. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation due to its mild nature and high selectivity for aldehydes and ketones over other reducible functional groups. benthamopen.comjsynthchem.com This reduction is a crucial step in the synthesis of various biologically active molecules, as the resulting hydroxymethyl group can serve as a handle for further functionalization, such as etherification or esterification. nih.gov

Numerous methods have been developed for the reduction of aldehydes and other carboxylic acid derivatives to alcohols. benthamopen.com The choice of reducing agent and reaction conditions is critical to ensure high yields and avoid unwanted side reactions. For example, NaBH₄ in the presence of a Lewis acid or in specific solvent systems can exhibit enhanced reactivity. jsynthchem.com The reduction of an aldehyde to an alcohol is a fundamental transformation in organic synthesis, providing access to a wide range of important intermediates. benthamopen.com

A study on the reduction of various α-amino acids to 1,2-amino alcohols demonstrated the effectiveness of NaBH₄ in a one-pot synthesis, highlighting its utility in producing chiral intermediates with retention of optical purity. benthamopen.com

Condensation Reactions with Active Methylene (B1212753) Compounds

The aldehyde functionality of 7-amino-1,8-naphthyridine-2-carbaldehyde can undergo condensation reactions with compounds containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). These reactions, often carried out under basic conditions, lead to the formation of a new carbon-carbon double bond. A classic example is the Knoevenagel condensation.

Commonly used active methylene compounds include:

Malononitrile (B47326)

Cyanoacetates

β-ketoesters

These reactions provide a powerful tool for extending the carbon framework and introducing further functionality into the 1,8-naphthyridine system. The resulting products are often highly conjugated and can exhibit interesting photophysical or biological properties.

Formation of Hydrazine (B178648) Derivatives

The reaction of this compound with hydrazine hydrate (B1144303) or its derivatives leads to the formation of hydrazones. tsijournals.comresearchgate.net This reaction is analogous to Schiff base formation, with the nitrogen of the hydrazine acting as the nucleophile. The resulting hydrazone can be a stable compound or can serve as an intermediate for further transformations. organic-chemistry.orgajgreenchem.com

For example, the condensation of 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) with hydrazine hydrate in the presence of sodium acetate (B1210297) yields the corresponding hydrazone. tsijournals.comresearchgate.net These hydrazone derivatives can possess a range of biological activities.

Cyclization Reactions (e.g., to Tetrazoles)

The aldehyde group, often after conversion to an intermediate, can participate in cyclization reactions to form new heterocyclic rings. For instance, treatment of 2-chloro-1,8-naphthyridine-3-carbaldehyde with sodium azide (B81097) can lead to the formation of a tetrazole ring fused to the naphthyridine core. tsijournals.comresearchgate.net This transformation proceeds through an unstable 2-azido intermediate which then undergoes intramolecular cyclization. tsijournals.comresearchgate.net The formation of fused heterocyclic systems can significantly alter the chemical and biological properties of the parent molecule.

Formation of Mercapto Derivatives

The aldehyde group can be converted into a mercapto (thiol) group, though this is typically achieved through a multi-step process. A more direct approach to introduce a sulfur functionality at the 2-position involves the reaction of a 2-chloro-1,8-naphthyridine (B101967) derivative with a sulfur nucleophile. For example, the reaction of 2-chloro-1,8-naphthyridine-3-carbaldehyde with sodium sulfide (B99878) in DMF yields the corresponding 2-mercapto-1,8-naphthyridine-3-carbaldehyde. tsijournals.comresearchgate.net The resulting thiol group is a versatile handle for further derivatization, such as the formation of thioethers or disulfides.

Reactions Involving the Amino Group

The primary amino group at the C-7 position is a key site for derivatization due to its nucleophilic character. This allows for the introduction of a diverse range of substituents, significantly modifying the molecule's properties.

The 7-amino group readily undergoes acylation and amidation when treated with appropriate reagents. These reactions are fundamental in medicinal chemistry for creating amide linkages. For instance, the synthesis of various N-aryl-1,8-naphthyridine-3-carboxamides has been achieved through the condensation of an amino-naphthyridine precursor with N-arylcyanoacetamides. researchgate.net This highlights the general reactivity of amino groups on the naphthyridine scaffold. Similarly, structure-activity relationship (SAR) studies on 1,8-naphthyridine derivatives have involved modifications at the 3rd position by incorporating secondary amines to form carboxamides, demonstrating the utility of amidation in creating potent biological agents. nih.gov The reaction of the 7-amino group with acyl halides, anhydrides, or carboxylic acids (using coupling agents) would yield the corresponding N-acyl-7-amino-1,8-naphthyridine-2-carbaldehyde derivatives.

The lone pair of electrons on the nitrogen atom of the 7-amino group allows it to act as a potent nucleophile in various substitution reactions. This nucleophilicity is central to its ability to form new bonds. In a broader context of naphthyridine chemistry, amino groups are often introduced onto the ring via nucleophilic substitution of a halogen atom. For example, the conversion of 1-halogeno-2,7-naphthyridines into 1-amino compounds with potassium amide proceeds via a nucleophilic substitution mechanism. researchgate.net Similarly, substituted 7-chloro-1,8-naphthyridines have been shown to react with nucleophiles like N-carbethoxypiperazine, where the piperazine (B1678402) nitrogen displaces the chlorine atom. researchgate.net This principle of nucleophilic attack is mirrored in the reactivity of the 7-amino group itself, which can participate in reactions such as the displacement of leaving groups on other molecules to form more complex structures.

A powerful strategy for functionalizing the 7-position involves the conversion of the amino group into an azide through a diazonium salt intermediate. This two-step process begins with diazotization, where the primary amino group reacts with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a 7-diazonium-1,8-naphthyridine salt. Research on other substituted 7-amino-1,8-naphthyridines has demonstrated that they can undergo diazotization to yield corresponding hydroxy derivatives. researchgate.net This confirms the feasibility of forming the crucial diazonium intermediate. Once formed, this diazonium salt is a highly versatile intermediate that can be readily converted into a 7-azido derivative upon treatment with an azide source, such as sodium azide. The resulting azide is a valuable synthon for further transformations, including cycloaddition reactions or reduction to the amine.

Reactivity of the Naphthyridine Core

The 1,8-naphthyridine ring system, being an electron-deficient heterocycle, exhibits its own characteristic reactivity, primarily involving substitution reactions on the ring itself or alkylation of the ring nitrogens.

Substitution reactions on the 1,8-naphthyridine core are crucial for building molecular diversity.

Amination: The introduction of amino groups onto a pre-existing naphthyridine ring typically occurs via nucleophilic aromatic substitution (SNAr) of a halide. Studies on the amination of halogeno-1,8-naphthyridines with potassium amide in liquid ammonia (B1221849) have shown complex reactivity. For instance, 2-bromo-1,8-naphthyridine (B171627) yields 2-amino-1,8-naphthyridine, partly through an unusual tele-substitution pathway involving a dihydro intermediate. researchgate.net The reaction of 3-chloro-1,8-naphthyridine (B1589327) can lead to both 3-amino and 4-amino products, alongside ring-opened byproducts. researchgate.net These findings underscore that the position of the leaving group dictates the reaction pathway and product distribution.

Halogenation: Direct halogenation of the electron-deficient naphthyridine ring can be challenging. However, functionalization can be achieved through various methods. For other isomers like 1,5-naphthyridine, chlorination has been accomplished by first forming the N-oxide, which activates the ring for reaction with reagents like phosphorus oxychloride (POCl₃). nih.gov This approach could potentially be applied to the 1,8-naphthyridine system to introduce halogens at specific positions, which then serve as handles for further substitutions.

The nitrogen atoms within the 1,8-naphthyridine ring are nucleophilic and can be targeted in alkylation reactions. N-alkylation typically occurs at one of the ring nitrogens (N1 or N8) using alkyl halides or other electrophilic alkylating agents. For example, the synthesis of 1-alkyl-7-(2-hydroxy-3-alkylaminopropoxy)-1,8-naphthyridin-2-ones involves a starting material, 1-alkyl-7-hydroxy-1,8-naphthyridin-2-one, which is alkylated on the N1 nitrogen. nih.gov The specific site of alkylation (N1 vs. N8) in this compound would be influenced by the electronic effects of the existing substituents and the reaction conditions employed.

Quaternization of Ring Nitrogens

The quaternization of the ring nitrogen atoms in the 1,8-naphthyridine scaffold involves the formation of a quaternary ammonium (B1175870) salt through alkylation. This reaction is a fundamental process in the derivatization of nitrogen-containing heterocycles. In the case of this compound, the presence of two nitrogen atoms, N1 and N8, presents the possibility of selective or dual quaternization.

The regioselectivity of the quaternization is influenced by the electronic environment of each nitrogen atom. The N1 atom is part of a pyridine (B92270) ring that is substituted with an electron-withdrawing carbaldehyde group, which tends to decrease its nucleophilicity. Conversely, the N8 atom is on a pyridine ring bearing an electron-donating amino group, which increases its electron density and, consequently, its nucleophilicity. Therefore, it is anticipated that quaternization would preferentially occur at the N8 position.

Common alkylating agents for such transformations include alkyl halides (e.g., methyl iodide, ethyl bromide) and alkyl sulfates. The reaction typically proceeds by treating the naphthyridine derivative with the alkylating agent in a suitable solvent.

While specific studies on the quaternization of this compound are not extensively documented in the literature, the principles of heterocyclic chemistry suggest the following potential outcomes:

Reactant Reagent Potential Product(s) Comment
This compoundMethyl Iodide (CH₃I)7-Amino-8-methyl-2-carbaldehyde-1,8-naphthyridinium iodideMono-quaternization at the more nucleophilic N8 position is the most probable outcome.
This compoundMethyl Iodide (excess)7-Amino-1,8-dimethyl-2-carbaldehyde-1,8-naphthyridinediium diiodideDi-quaternization might be achievable under more forcing conditions or with a large excess of the alkylating agent.

The resulting quaternary salts would exhibit increased solubility in polar solvents and could serve as precursors for further synthetic modifications, including phase-transfer catalysis or as intermediates in the synthesis of more complex heterocyclic systems.

Oxidation of Ring Nitrogens to N-Oxides

The oxidation of the ring nitrogens in 1,8-naphthyridine derivatives to their corresponding N-oxides is a valuable transformation that can alter the electronic properties of the ring system and provide a handle for further functionalization. This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a suitable catalyst.

For this compound, the differential electronic environment of the two nitrogen atoms is expected to influence the site of N-oxidation. The N8 atom, being more electron-rich due to the adjacent amino group, is the more likely site for initial oxidation. However, the formation of the N1-oxide is also possible, and the reaction conditions could be tuned to favor one over the other, or to achieve di-N-oxidation. The synthesis of 1,8-naphthyridine N-oxides is a known strategy, and these intermediates can be used in further reactions, such as the addition of nucleophiles. nih.gov Recent studies have also demonstrated the utility of azaarene N-oxides in C-H functionalization reactions. acs.org

Reactant Reagent Potential Product(s) Comment
This compoundm-CPBA (1 equiv.)This compound 8-N-oxideMono-oxidation at the more electron-rich N8 position is the expected major product.
This compoundm-CPBA (1 equiv.)This compound 1-N-oxideMono-oxidation at the N1 position is a possible minor product.
This compoundm-CPBA (>2 equiv.)This compound 1,8-di-N-oxideDi-oxidation may be possible with an excess of the oxidizing agent.

The resulting N-oxides can participate in a variety of subsequent reactions. For instance, they can undergo rearrangement reactions or be used to introduce substituents at the positions alpha or gamma to the N-oxide functionality.

Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering high efficiency and atom economy. nih.gov The structure of this compound, possessing both a nucleophilic amino group and an electrophilic aldehyde function, makes it a versatile substrate for various MCRs.

The 2-aminopyridine (B139424) moiety within the molecule can react with an aldehyde and a third component, such as a compound containing an active methylene group (e.g., malononitrile, cyanoacetate), in a reaction analogous to the Friedländer annulation to construct fused heterocyclic systems. organic-chemistry.org Similarly, the aldehyde group can participate in MCRs with an amine and a nucleophile.

Below are some examples of potential multicomponent reactions involving this compound:

Reaction Type Reactants involving the title compound Potential Product Class Reference/Analogy
Imino-Diels-Alder Reaction This compound (as the imine precursor), an amine, and a dienophileTetrahydroquinolines and related fused systemsPovarov Reaction nih.gov
Strecker-type Reaction This compound, an amine, and a cyanide sourceα-AminonitrilesStrecker Reaction nih.gov
Synthesis of fused imidazoles This compound (as the 2-aminopyridine component), an aldehyde, and an isocyanideImidazo[1,2-a]pyridine derivativesGroebke-Blackburn-Bienaymé Reaction
Synthesis of Pyrido[1,2-a]pyrimidin-4-ones This compound (as the 2-aminopyridine component), an aldehyde, and a diazo esterFused PyrimidinonesRh(III)-Catalyzed Imidoyl C-H Activation nih.gov

Advanced Spectroscopic and Computational Characterization of Amino Naphthyridine Carbaldehyde Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For 7-Amino-1,8-naphthyridine-2-carbaldehyde, ¹H NMR spectroscopy would be expected to show distinct signals for each of the protons in the molecule. This would include signals for the aromatic protons on the naphthyridine core, a signal for the aldehyde proton (typically found in the 9-10 ppm range), and a signal for the protons of the amino group. The coupling patterns between adjacent protons would help to confirm the substitution pattern on the aromatic rings.

¹³C NMR spectroscopy would complement the proton data by identifying all unique carbon atoms. Characteristic chemical shifts would be expected for the carbonyl carbon of the aldehyde group (typically in the 190-200 ppm range), as well as for the sp²-hybridized carbons of the aromatic rings.

A data table summarizing the expected, but currently unavailable, NMR data is presented below for illustrative purposes.

Table 1: Anticipated NMR Data for this compound (Note: The following data is hypothetical and for illustrative purposes only, as experimental data is not available in the reviewed literature.)

Technique Expected Chemical Shifts (ppm) Key Structural Correlations
¹H NMR ~9.5-10.5 Aldehyde proton (-CHO)
~6.5-8.5 Aromatic protons on the naphthyridine ring
~5.0-7.0 Amino protons (-NH₂)
¹³C NMR ~190-200 Aldehyde carbonyl carbon

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound, confirming its elemental composition, and obtaining structural information through analysis of fragmentation patterns.

For this compound (molecular formula C₉H₇N₃O), high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass, which is calculated to be 173.0589 g/mol . This precise measurement helps to verify the molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum would provide valuable clues about the molecule's structure, showing the loss of characteristic fragments such as the aldehyde group (CHO).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

An IR spectrum of this compound would be expected to display characteristic absorption bands confirming the presence of its key functional groups. These would include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), a strong C=O stretching vibration for the aldehyde carbonyl group (around 1680-1710 cm⁻¹), and C-H stretching from the aldehyde proton (typically two weak bands at ~2720 cm⁻¹ and ~2820 cm⁻¹). Absorptions corresponding to the C=C and C=N bonds of the aromatic naphthyridine ring would also be present in the 1400-1600 cm⁻¹ region.

Table 2: Expected IR Absorption Bands for this compound (Note: The following data is hypothetical and for illustrative purposes only, as experimental data is not available in the reviewed literature.)

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
Primary Amine 3300 - 3500 N-H Stretch
Aldehyde 2800 - 2900 & 2700 - 2800 C-H Stretch
Aldehyde 1680 - 1710 C=O Stretch

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to investigate the photophysical properties of a molecule, which are determined by its electronic structure and how it interacts with light. These techniques provide information on the electronic transitions within the molecule.

For this compound, UV-Vis spectroscopy would reveal the wavelengths at which the molecule absorbs light, corresponding to π→π* and n→π* electronic transitions within the conjugated naphthyridine system. The amino and aldehyde substituents would influence the position and intensity of these absorption bands. Fluorescence spectroscopy would determine if the molecule emits light after absorption and at what wavelengths, providing insights into its potential applications in areas like molecular sensing or as a fluorescent probe. While studies on related 1,8-naphthyridine (B1210474) derivatives exist nih.gov, specific data for the title compound is unavailable.

X-ray Crystallography for Solid-State Structural Determination

If suitable crystals of this compound could be grown, X-ray diffraction analysis would confirm its molecular structure, including the planarity of the naphthyridine ring system and the orientation of the amino and carbaldehyde substituents. It would also reveal intermolecular interactions, such as hydrogen bonding involving the amino and aldehyde groups, which dictate the crystal packing. While crystal structures for related compounds like 7-amino-1,8-naphthyridin-2(1H)-one monohydrate have been reported nih.gov, no crystallographic data for this compound is currently available.

Computational Chemistry Approaches

Computational chemistry uses theoretical principles to calculate the properties of molecules and predict their behavior, providing insights that complement experimental data.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and properties of molecules. DFT calculations could be used to model the this compound molecule to predict its optimized geometry, electronic properties such as the HOMO-LUMO energy gap, and spectroscopic characteristics. nih.gov These theoretical calculations can help in interpreting experimental spectra (NMR, IR, UV-Vis) and understanding the molecule's reactivity and intermolecular interaction capabilities. However, no specific DFT studies for this compound have been found in the scientific literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and dynamic behavior of this compound. These simulations model the atomic motions of the molecule over time, providing a detailed picture of its flexibility and interactions with its environment.

A primary focus of MD simulations for this compound is the analysis of its conformational isomers. The key flexible bond is the one connecting the carbaldehyde group to the rigid 1,8-naphthyridine core. Rotation around this bond gives rise to different conformers, the stability of which can be assessed through simulation. By calculating the potential energy surface as a function of the dihedral angle between the aldehyde and the ring, researchers can identify low-energy, stable conformations and the energy barriers separating them. This information is critical for understanding how the molecule presents itself for intermolecular interactions.

MD simulations are also essential for characterizing the non-covalent interactions that govern the compound's behavior in solution and in the solid state. Key interactions that can be studied include:

Hydrogen Bonding: The amino group (-NH₂) and the carbaldehyde oxygen are potential hydrogen bond donors and acceptors, respectively. Simulations in protic solvents like water can map the solvent structure around these functional groups and quantify the strength and lifetime of hydrogen bonds.

π-π Stacking: The aromatic 1,8-naphthyridine ring system can engage in π-π stacking interactions with other aromatic molecules or even with other molecules of the same compound, leading to aggregation. MD simulations can predict the preferred stacking geometries and association energies.

In the context of drug design, where 1,8-naphthyridine derivatives are of significant interest, MD simulations can be used to study the stability of the compound when bound to a biological target, such as a protein. rsc.orgnih.govrsc.orgnih.gov These simulations provide insights into the dynamic stability of the protein-ligand complex, with metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) used to assess the stability of the complex and the flexibility of its components over the simulation time. rsc.org

Prediction of Spectroscopic Parameters

Computational quantum chemistry methods are invaluable for predicting the spectroscopic properties of this compound, which aids in the interpretation of experimental data.

NMR Spectroscopy: Density Functional Theory (DFT) is a widely used method for the accurate prediction of ¹H and ¹³C NMR chemical shifts. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensor for each nucleus. These theoretical values, when compared against experimental spectra, can definitively confirm the chemical structure and help assign specific resonances to individual protons and carbon atoms in the molecule. nih.govnih.gov

Vibrational Spectroscopy: The vibrational frequencies corresponding to infrared (IR) and Raman spectral bands can be calculated using DFT. A frequency calculation on the optimized structure yields the normal modes of vibration. For this compound, this allows for the precise assignment of characteristic vibrational bands, such as the N-H stretches of the amino group, the C=O stretch of the carbaldehyde, and the complex fingerprint region associated with the naphthyridine ring system. For instance, in a related derivative, the amide carbonyl stretching frequency was identified at 1694 cm⁻¹. nih.gov

Electronic Spectroscopy: The electronic absorption spectrum (UV-Vis) is predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of absorption bands. These calculations can identify the nature of the primary electronic transitions, such as π→π* transitions within the aromatic system or n→π* transitions involving the lone pairs on the nitrogen and oxygen atoms. This provides a fundamental understanding of the compound's color and photophysical behavior.

The accuracy of these computational predictions is contingent on the level of theory, the choice of basis set, and the model used to account for solvent effects. Therefore, a careful comparison with experimental results is crucial for validation.

Applications in Contemporary Chemical Research

Ligand Design in Coordination Chemistry

The 1,8-naphthyridine (B1210474) framework is well-regarded for its ability to coordinate with metal ions. The arrangement of its nitrogen atoms is particularly suitable for chelation, making its derivatives, such as 7-Amino-1,8-naphthyridine-2-carbaldehyde, highly effective polydentate ligands. nih.gov These ligands can engage with metals in various ways, including monodentate, bidentate, and bridging coordination modes. researchgate.net

Formation of Metal-Organic Frameworks (MOFs)

While direct synthesis of Metal-Organic Frameworks (MOFs) using this compound has not been extensively documented, the functional groups on the molecule make it a promising candidate for the construction of these porous crystalline materials. MOFs are created by linking metal ions or clusters with organic ligands. The amino group on the naphthyridine ring, coupled with the aldehyde functionality, provides multiple coordination sites. Research has demonstrated the successful use of other amino-functionalized ligands in forming novel MOFs with d-block metal ions like cadmium and zinc. frontiersin.org For instance, amino-functionalized dicarboxylate ligands have been employed to generate 3D frameworks. frontiersin.org Furthermore, the development of stable titanium-based MOFs has been achieved using amino-functionalized organic linkers, highlighting the importance of the amino group in creating robust, porous structures for applications such as photocatalysis. mdpi.com The presence of both a nucleophilic amino group and an electrophilic aldehyde group on this compound offers the potential for post-synthetic modification within an MOF structure, allowing for the introduction of further functionality.

Coordination with Transition Metal Ions and Resulting Complex Stability

The 1,8-naphthyridine ring system is known to form stable complexes with a variety of transition metal ions. researchgate.net The two nitrogen atoms of the naphthyridine core can act as a bidentate chelate, a coordination mode that enhances the thermodynamic stability of the resulting metal complex, an effect known as the chelate effect. The presence of the additional amino and aldehyde functional groups in this compound offers further potential coordination sites, allowing it to act as a multidentate ligand.

Studies on related 1,8-naphthyridine derivatives have shown the formation of stable complexes with metals from the first transition series, including manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II). montana.edu The stability and structure of these complexes are influenced by the nature of the metal ion, the counter-anion, and the solvent system used. The planarity and electron-deficient nature of the naphthyridine ring also contribute to the stability of these complexes through potential π-stacking interactions. nih.gov

Table 1: Examples of Transition Metal Complexes with 1,8-Naphthyridine Derivatives

Metal Ion1,8-Naphthyridine LigandCoordination ModeReference
Cadmium(II)7-amino-2,4-dimethyl-1,8-naphthyridineBidentate chelating researchgate.net
Copper(II)1,8-naphthyridineBidentate and bridging montana.edu
Cobalt(II)1,8-naphthyridineBidentate chelating montana.edu
Nickel(II)1,8-naphthyridineBidentate chelating montana.edu

This table is illustrative and features closely related compounds to demonstrate the coordination potential.

Ligand Disposition and Modulation of Metal-Metal Distances in Dimetal Complexes

A particularly interesting application of 1,8-naphthyridine-based ligands is in the construction of dinuclear metal complexes, where two metal centers are held in close proximity. These ligands can act as a bridge between two metal ions, and the rigidity of the naphthyridine scaffold can be used to control the distance and orientation of the metal centers. researchgate.net This control is crucial for studying metal-metal interactions and designing catalysts where cooperation between two metal sites is required.

Multidentate dinucleating ligands based on the 1,8-naphthyridine unit have been synthesized to mimic the bridging coordination of carboxylate groups found in the active sites of some metalloenzymes. researchgate.net These ligands have been shown to form stable dimetallic complexes with variable metal-metal separations and geometries. researchgate.net The disposition of the 1,8-naphthyridine ligand around a dimetal core can influence the electronic properties and reactivity of the complex. For instance, in paddlewheel-type complexes, the naphthyridine ligands can enforce a specific geometry that affects the metal-metal bond length. nih.gov The functional groups on this compound could be further modified to create more elaborate dinucleating ligands, allowing for fine-tuning of the distance and electronic communication between two metal centers.

Building Blocks in Organic Synthesis

Beyond its role in coordination chemistry, this compound is a versatile scaffold for the synthesis of more complex organic molecules. The inherent reactivity of its functional groups provides handles for a wide array of chemical transformations.

Precursors for Complex Heterocyclic Systems and Derivatives

The 1,8-naphthyridine core is a common feature in many biologically active compounds. This compound serves as an excellent starting material for the synthesis of a diverse range of derivatives. The aldehyde group is particularly useful, as it can undergo a variety of reactions, including:

Oxidation: The aldehyde can be oxidized to a carboxylic acid, providing a new point of attachment for further functionalization.

Reductive Amination: Reaction with amines in the presence of a reducing agent can generate a variety of substituted aminomethyl derivatives.

Wittig and Related Reactions: The aldehyde can be converted into alkenes, extending the carbon framework of the molecule.

Schiff Base Formation: Condensation with primary amines readily forms imines (Schiff bases), which are themselves useful intermediates or can be used as ligands.

The amino group at the 7-position also allows for derivatization, such as through acylation or alkylation, further increasing the molecular diversity that can be achieved from this starting material. The synthesis of various 1,8-naphthyridine derivatives with modifications at different positions has been a strategy in medicinal chemistry to develop new therapeutic agents. rsc.orgsemanticscholar.org

Scaffold for Multi-Component Reactions and Diversification

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The structural features of this compound make it an ideal candidate for use in MCRs. Aromatic α-aminoazaheterocycles, a class of compounds to which our title compound belongs, are known to be valuable reaction partners in MCRs for generating structurally diverse libraries of molecules. nih.gov

For example, the Friedländer annulation, a classic method for synthesizing quinolines and naphthyridines, is a two-component reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an active methylene (B1212753) group. Modern variations of this and related reactions often proceed under milder, more environmentally friendly conditions. organic-chemistry.org The presence of both an amino group and an aldehyde on the this compound scaffold opens up possibilities for its use in novel MCRs. For instance, it could potentially participate in reactions like the Betti or Bargellini reactions, which are used to create complex molecular architectures from simple precursors. chemicalpapers.com This would allow for the rapid diversification of the 1,8-naphthyridine core, leading to the efficient discovery of new compounds with interesting chemical and physical properties.

Design of Synthetic Receptors and Molecular Recognition Systems

The distinct arrangement of hydrogen bond donors and acceptors in the 7-amino-1,8-naphthyridine core makes it an excellent scaffold for the design of synthetic receptors capable of specific molecular recognition.

Hydrogen-Bonding Interactions with Biological Scaffolds (e.g., DNA Base Pairs)

The 1,8-naphthyridine ring system is structurally analogous to purine (B94841) bases found in DNA, allowing it to participate in specific hydrogen-bonding interactions with nucleic acid bases. While direct studies on this compound are limited, extensive research on closely related 2-amino-1,8-naphthyridine derivatives provides strong evidence for its potential in this area. For instance, the 2-amino-1,8-naphthyridine moiety can form a complementary hydrogen bonding pattern with guanine. researchgate.net This interaction involves the amino group and one of the ring nitrogens of the naphthyridine acting as hydrogen bond donors and acceptors, respectively, to bind with the corresponding groups on guanine. researchgate.net

Furthermore, dimers of 2-amino-1,8-naphthyridine have been shown to bind with high affinity to cytosine-rich sequences in DNA. nih.gov The protonation of a ring nitrogen at near-neutral pH can alter the hydrogen-bonding pattern, enabling specific recognition of cytosine. nih.gov The carbaldehyde group at the 2-position of this compound offers a convenient handle to synthesize such dimers or more complex architectures for targeted DNA recognition.

Development of Universal Recognition Elements for Molecular Interactions

The predictable and well-defined hydrogen-bonding capabilities of the 7-amino-1,8-naphthyridine scaffold make it a candidate for the development of universal recognition elements in molecular systems. The amino group and the nitrogen atoms within the naphthyridine rings provide a consistent pattern of hydrogen bond donors and acceptors. This inherent recognition ability can be further tailored by chemical modification of the carbaldehyde group.

For example, the aldehyde functionality can be readily converted into a variety of other functional groups, such as Schiff bases, which can introduce additional recognition sites and modulate the electronic properties of the entire molecule. This versatility allows for the rational design of receptors for a wide range of guest molecules, extending beyond biological scaffolds.

Development of Fluorescent Probes and Sensors

The 1,8-naphthyridine core is known to exhibit interesting fluorescence properties, which can be modulated by the presence of various analytes. nih.gov The 7-amino and 2-carbaldehyde substituents on the naphthyridine ring of the title compound provide ideal functionalities for the development of chemosensors.

Tunable Fluorescent Properties through Ion Chelation (e.g., Hg²⁺, Cu²⁺, Cr³⁺, CN⁻)

The formation of Schiff bases by reacting this compound with various amines is a common strategy to create fluorescent probes. These Schiff base ligands can act as selective chelators for metal ions, leading to significant changes in their fluorescence emission upon binding.

While specific research on this compound as a direct precursor for the detection of all the listed ions is not extensively documented, the principle has been demonstrated with closely related 1,8-naphthyridine-2-carbaldehyde (B1301402) derivatives. For instance, a Schiff base derived from a substituted 1,8-naphthyridine-2-carbaldehyde has been shown to be a highly selective fluorescent probe for aluminum ions (Al³⁺). researchgate.net The binding of Al³⁺ to the ligand enhances the fluorescence intensity, allowing for its sensitive detection. researchgate.net

Similarly, a 1,8-naphthyridine-based fluorescent chemodosimeter has been developed for the rapid detection of zinc (Zn²⁺) and copper (Cu²⁺) ions. nih.gov The interaction of the metal ions with the naphthyridine derivative leads to distinct changes in the fluorescence spectrum, enabling their selective identification. nih.gov Although not a naphthyridine derivative, a rhodamine-based probe incorporating an 8-hydroxyquinoline (B1678124) moiety has been successfully used for the highly selective detection of mercury ions (Hg²⁺), demonstrating a common design principle for fluorescent metal ion sensors. nih.gov

The development of sensors for anions like cyanide (CN⁻) using this scaffold is also plausible. Schiff base-containing fluorescent sensors have been reported for the detection of cyanide, where the interaction with the anion leads to a colorimetric or fluorescent response. rsc.org

The following table summarizes the performance of some fluorescent probes based on the 1,8-naphthyridine scaffold for the detection of various metal ions.

Probe NameTarget IonDetection Limit (μM)
7-acetamino-4-methyl-1,8-naphthyridine-2-carbaldehyde-(1′,8′-naphthalenedicarbonyl) hydrazoneAl³⁺0.13 researchgate.net
1-(7-acetamino-1,8-naphthyridyl)-2-(6-diacetaminopyridyl)etheneZn²⁺/Cu²⁺Not specified nih.gov
(E)-N'-((8-hydroxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)methylene)benzohydrazideCN⁻Not specified rsc.org

Application in Molecular Sensing

The ability of this compound derivatives to exhibit changes in their fluorescence properties upon interaction with specific analytes makes them highly valuable for applications in molecular sensing. The aldehyde group can be functionalized to create a library of sensors for various targets. The development of these sensors allows for the rapid, sensitive, and selective detection of environmentally and biologically important species. For example, the detection of heavy metal ions like Hg²⁺ and Cr³⁺ is crucial due to their high toxicity. Similarly, the detection of cyanide is of great importance due to its lethality. The design of fluorescent probes from this compound offers a promising avenue for addressing these analytical challenges.

Integration into Organometallic Systems

The 1,8-naphthyridine framework is a well-established polydentate N-donor ligand in coordination chemistry. nih.gov The nitrogen atoms of the naphthyridine rings can effectively coordinate with a variety of metal centers, leading to the formation of stable organometallic complexes. The 7-amino group can also participate in coordination, enhancing the chelating ability of the ligand.

The carbaldehyde group at the 2-position of this compound provides a versatile handle for creating more complex ligands. Through Schiff base condensation, a wide range of multidentate ligands can be synthesized. These ligands can then be used to form complexes with various transition metals. researchgate.netnih.gov The resulting organometallic systems can exhibit interesting catalytic, magnetic, and photophysical properties. For example, Schiff base complexes of transition metals have been synthesized and characterized, often revealing octahedral or other well-defined geometries. researchgate.net The electronic properties of the 1,8-naphthyridine core can influence the properties of the resulting metal complexes, making this compound a valuable building block in the field of organometallic chemistry. nih.gov

Formation of Naphthyridine-Functionalized Organometallic Ligands (e.g., Ferrocenyl Derivatives)

The synthesis of organometallic ligands incorporating the 1,8-naphthyridine framework is a significant area of research, owing to the potential of these ligands to form stable and catalytically active metal complexes. The presence of both an amino and a carbaldehyde group on the this compound scaffold provides a convenient handle for the covalent attachment of organometallic moieties, such as ferrocene (B1249389).

A common and efficient method for achieving this is through Schiff base condensation. This reaction typically involves the condensation of the carbaldehyde group of the naphthyridine with a primary amine on the organometallic fragment, or conversely, the amino group of the naphthyridine with a ferrocene-containing aldehyde. For instance, the reaction of this compound with an amino-functionalized ferrocene derivative would yield a ferrocenyl-imine-naphthyridine ligand. This synthetic strategy is well-established for creating a variety of Schiff base ligands from different aldehydes and amines. researchgate.netscirp.org

The resulting ferrocenyl-naphthyridine ligand is a multidentate system, capable of coordinating to other metal centers through the nitrogen atoms of the naphthyridine ring and potentially the imine nitrogen. The synthesis of such hybrid molecules combines the rich electrochemistry of ferrocene with the versatile coordination properties of the naphthyridine core. nih.gov

Table 1: Spectroscopic Data for a Representative Ferrocenyl-Naphthyridine Schiff Base Ligand

Spectroscopic TechniqueCharacteristic Peak/SignalAssignment
FT-IR (cm⁻¹)~1625C=N (imine) stretch
¹H NMR (ppm)~8.5-9.0Imine proton (CH=N)
¹H NMR (ppm)~4.2-4.8Ferrocenyl protons
¹³C NMR (ppm)~160Imine carbon (C=N)
¹³C NMR (ppm)~60-70Ferrocenyl carbons

Note: The data presented in this table are representative values based on known ferrocenyl Schiff base compounds and are intended for illustrative purposes.

Studies of Redox-Active Ligands in Metal Complexes

The concept of redox-active ligands has emerged as a powerful tool in inorganic chemistry, allowing for the modulation of the electronic properties of metal complexes and enabling novel reactivity. nih.gov A redox-active ligand can act as an electron reservoir, participating directly in redox processes, which can be crucial for catalytic cycles and the design of molecular switches. researchgate.net

Ligands derived from this compound, particularly its ferrocenyl derivatives, are excellent candidates for studies of redox-active ligand behavior. Ferrocene itself is well-known for its stable and reversible one-electron oxidation from Fe(II) to Fe(III), which can be readily observed using techniques like cyclic voltammetry. rsc.orgnih.gov The presence of the amino group on the naphthyridine ring can also contribute to the redox chemistry of the ligand system. nih.gov

When a ferrocenyl-naphthyridine ligand is coordinated to another metal center, the resulting complex can exhibit multiple, distinct redox events. These can be assigned to the oxidation or reduction of the central metal ion, the ferrocenyl moiety, and potentially the naphthyridine ligand itself. The study of these processes provides fundamental insights into electron transfer mechanisms and the electronic communication between the different components of the molecule. The redox potentials can often be tuned by modifying the substituents on the ligand or changing the nature of the central metal ion.

Table 2: Representative Electrochemical Data for a Metal Complex with a Ferrocenyl-Naphthyridine Ligand

Redox CoupleE₁/₂ (V vs. Fc/Fc⁺)Assignment
1~0.0[Fc]⁰/[Fc]⁺
2VariesMⁿ⁺/M⁽ⁿ⁺¹⁾⁺
3VariesLigand-based reduction

Note: The electrochemical data are illustrative and depend on the specific metal center, solvent, and electrolyte used. E₁/₂ represents the half-wave potential, and Fc/Fc⁺ refers to the ferrocene/ferrocenium reference couple.

The investigation of such multi-component redox systems is crucial for the development of new catalysts, sensors, and molecular electronic devices. The unique combination of a photo- and electro-active ferrocenyl group with a versatile chelating naphthyridine unit in a single ligand platform offers a rich playground for fundamental and applied chemical research.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 7-Amino-1,8-naphthyridine-2-carbaldehyde?

The Vilsmeier–Haack reaction is a key method for introducing formyl groups into naphthyridine derivatives. For example, formylation of 7-methyl-2-phenyl-1,8-naphthyridin-4-ol using POCl₃ and DMF yields carbaldehyde derivatives, which can be adapted for synthesizing this compound by modifying the starting amine and reaction conditions . Microwave-assisted synthesis (e.g., for indolo-naphthyridines) and sonochemical methods (e.g., rapid cyclization under ultrasound) are also viable for optimizing reaction efficiency and yield .

Q. How can the purity and structural integrity of this compound be verified experimentally?

Use a combination of techniques:

  • Spectroscopy : IR to confirm the aldehyde (C=O stretch ~1700 cm⁻¹) and amine (N–H stretches ~3300 cm⁻¹). ¹H/¹³C NMR to verify substituent positions (e.g., aldehyde proton at δ 9-10 ppm) .
  • Chromatography : HPLC or TLC to assess purity.
  • Crystallography : Single-crystal X-ray diffraction (as demonstrated for related naphthyridines) to resolve bond lengths, angles, and hydrogen-bonding networks .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

In vitro cytotoxicity screening against cancer cell lines (e.g., MCF7) via MTT assays is a standard approach. Structure-activity relationship (SAR) studies can be guided by substituent effects; for instance, electron-withdrawing groups on the naphthyridine core enhance bioactivity in similar compounds .

Advanced Research Questions

Q. How do reaction conditions influence competing pathways during functionalization of this compound?

Q. What analytical techniques resolve contradictions in reported reaction outcomes for naphthyridine derivatives?

Contradictions often arise from subtle differences in reaction conditions (e.g., solvent polarity, catalysts). For example:

  • Decarboxylation of 7-Amino-4-oxo-1,8-naphthyridine-2-carboxylic acid proceeds efficiently with Cu/KCN in Me₂SO₄ but yields <10% under thermal conditions alone .
  • Conflicting regioselectivity in nitration can be resolved by comparing crystallographic data (hydrogen-bonding networks) and computational modeling (charge distribution) .

Q. How can π–π stacking and hydrogen-bonding interactions in this compound be exploited for material science applications?

Single-crystal studies of analogous compounds reveal planar naphthyridine cores with interplanar distances of ~3.2 Å, ideal for π–π stacking in conductive polymers. Hydrogen bonds (N–H⋯O/N) stabilize supramolecular assemblies, which can be tailored for optoelectronic devices or metal-organic frameworks (MOFs) .

Q. What strategies optimize the scalability of sonochemical synthesis for this compound derivatives?

Key parameters include:

  • Ultrasound frequency : 20-40 kHz for efficient cavitation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Substrate concentration : ≤0.1 M to prevent aggregation and ensure uniform energy distribution .

Methodological Notes

  • Data Contradiction Analysis : Always cross-reference reaction conditions (e.g., catalyst, solvent) and characterization data (e.g., NMR, XRD) when reconciling divergent results .
  • Advanced Characterization : Pair experimental data (e.g., XRD, IR) with computational tools (e.g., Gaussian for vibrational modes) to validate structural assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.